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Executive Summary

AR-102 is an investigational, orally bioavailable, and brain-penetrant PROTAC® (PROteolysis-
TArgeting Chimera) protein degrader designed to selectively target and eliminate Leucine-Rich
Repeat Kinase 2 (LRRK2).[1][2] Dysregulation of LRRK2 is genetically linked to an increased
risk of Parkinson's disease (PD) and is implicated in other neurodegenerative disorders,
including progressive supranuclear palsy.[2][3] Unlike traditional kinase inhibitors that only
block the enzymatic activity of LRRK2, AR-102 is engineered to harness the body's own
ubiquitin-proteasome system to induce the degradation of the entire LRRK2 protein.[4][5] This
approach offers the potential for a more profound and sustained pathway modulation.
Preclinical and Phase 1 clinical data have demonstrated that AR-102 can cross the blood-brain
barrier, achieve significant and dose-dependent reduction of LRRK2 in both the periphery and
the central nervous system, and engage downstream biomarkers associated with LRRK2
pathway activity.[4][6] This document provides a comprehensive technical overview of AR-102,
including its mechanism of action, preclinical and clinical data, and the methodologies
employed in its evaluation.

Introduction: The Role of LRRK2 in
Neurodegeneration
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Leucine-Rich Repeat Kinase 2 (LRRK?2) is a large, multi-domain protein with both kinase and
GTPase activity.[2] Mutations in the LRRK2 gene are among the most common genetic causes
of both familial and sporadic Parkinson's disease.[7] Furthermore, increased LRRK2 activity
and expression are believed to contribute to the pathogenesis of neurodegenerative diseases
even in the absence of mutations.[2][8] LRRK2 is involved in various cellular processes,
including the regulation of microglia and lysosomal function.[1][9] Its dysfunction is thought to
disrupt these pathways, leading to neuroinflammation and the accumulation of cellular waste,
ultimately contributing to neuronal cell death.[1][9]

AR-102: Mechanism of Action

AR-102 is a heterobifunctional small molecule that simultaneously binds to LRRK2 and an E3
ubiquitin ligase. This binding event forms a ternary complex, which facilitates the transfer of
ubiquitin from the E3 ligase to the LRRK2 protein. Polyubiquitination marks LRRK2 for
recognition and subsequent degradation by the proteasome, the cell's natural protein disposal
machinery. Following the degradation of LRRK2, AR-102 is released and can catalytically
induce the degradation of additional LRRK2 molecules.
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Figure 1: Mechanism of Action of AR-102
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Preclinical Data

In preclinical studies involving non-human primates, orally administered AR-102 demonstrated
the ability to cross the blood-brain barrier and reach deep-brain regions.[2][8] These studies
showed that AR-102 could degrade LRRK2 by nearly 90% in these areas.[2][8] Furthermore,
preclinical evidence suggests that treatment with AR-102 may lead to a reduction in
neuroinflammation and an improvement in lysosome function.[1]

Clinical Data

AR-102 has been evaluated in Phase 1 clinical trials in both healthy volunteers and patients
with Parkinson's disease.

Phase 1 Study in Healthy Volunteers (ARV-102-101)

This first-in-human study was a randomized, double-blind, placebo-controlled trial designed to
assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AR-102
in healthy male volunteers.[4] The study included single-ascending dose (SAD) and multiple-
ascending dose (MAD) cohorts.[6]

Key Findings:

o Safety and Tolerability: AR-102 was generally well-tolerated at single doses up to 200 mg
and multiple daily doses up to 80 mg.[9][10] No serious adverse events or discontinuations
due to adverse events were reported.[9][10] The most common treatment-related adverse
events were mild and included headache, nausea, and diarrhea.[3][9]

e Pharmacokinetics: AR-102 demonstrated dose-dependent exposure in both plasma and
cerebrospinal fluid (CSF), indicating effective brain penetration.[6][9] The median terminal
plasma half-life was approximately 73 hours.[8]

e Pharmacodynamics:

o LRRK2 Reduction: Repeated daily doses of 20 mg or more resulted in a reduction of over
90% in LRRK2 protein levels in peripheral blood mononuclear cells (PBMCs) and more
than 50% in the CSF.[6][9]
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o Downstream Biomarker Modulation: AR-102 treatment led to a decrease in plasma
concentrations of phospho-Rab10 (pRabl10), a downstream substrate of LRRK2, and urine
levels of bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal pathway
modulation.[6][9] Unbiased proteomic analysis of CSF from healthy volunteers treated with
80 mg of AR-102 once daily for 14 days showed decreases in lysosomal and
neuroinflammatory microglial pathway markers.[10][11]

Phase 1 Study in Parkinson's Disease Patients (ARV-
102-103)

This study is evaluating the safety, tolerability, PK, and PD of AR-102 in patients with
Parkinson's disease.[9]

Key Findings (from single-dose cohorts):

o Safety and Tolerability: Single doses of 50 mg and 200 mg of AR-102 were well-tolerated,
with only mild treatment-related adverse events reported.[9][10]

e Pharmacodynamics: Single doses of AR-102 resulted in median reductions in LRRK2
protein in PBMCs of 86% at the 50 mg dose and 97% at the 200 mg dose.[6]

Data Presentation
Table 1: Summary of Phase 1 SAD and MAD Cohorts in

Healthy Volunteers (ARV-102-101)

Cohort Dosing Regimen Dose Levels Duration
_ _ 10 mg, 30 mg, 60 mg, .

Single Ascending ) Day 1 with follow-up
Single oral dose 90 mg, 150 mg, 200

Dose (SAD) to Day 10

mg

Multiple Ascending ) 10 mg, 20 mg, 40 mg, 14 days with follow-up
Once daily oral dose

Dose (MAD) 80 mg to Day 28

Table 2: Summary of LRRK2 Reduction in Healthy
Volunteers (ARV-102-101)
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Sample Dosing LRRK2 Reduction

Peripheral Blood Mononuclear

> 20 mg repeated daily doses > 90%
Cells (PBMCs)

Cerebrospinal Fluid (CSF) = 20 mg repeated daily doses > 50%

Table 3: Summary of LRRK2 Reduction in Parkinson's

: . (ARV-102-103, Sing |

Sample Dose Median LRRK2 Reduction
Peripheral Blood Mononuclear
50 mg 86%
Cells (PBMCs)
Peripheral Blood Mononuclear
200 mg 97%

Cells (PBMCs)

Experimental Protocols

While detailed, step-by-step laboratory protocols for the AR-102 studies are not publicly
available, the following outlines the general methodologies based on published information.

Phase 1 Clinical Trial Design

The Phase 1 studies in healthy volunteers and Parkinson's disease patients followed a

standard dose-escalation design.
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Phase 1 Clinical Trial Workflow

Subject Screening
(Healthy Volunteers or PD Patients)

Randomization
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Dose Administration
(SAD or MAD)

:
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(Blood, CSF, Urine)
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. l

Data Analysis & Reporting)
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Figure 2: Generalized Phase 1 Clinical Trial Workflow

o Study Population: Healthy male volunteers or patients diagnosed with Parkinson's disease.

[4][6]
o Design: Randomized, double-blind, placebo-controlled.[4]

e Dosing:
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o SAD Cohorts: Participants received a single oral dose of AR-102 or placebo.[6]

o MAD Cohorts: Participants received a once-daily oral dose of AR-102 or placebo for a
specified duration (e.g., 14 days).[6]

e Assessments:

o Safety and Tolerability: Monitored through physical examinations, vital signs,
electrocardiograms, and laboratory safety tests. Adverse events were recorded throughout
the study.

o Pharmacokinetics: Plasma and CSF concentrations of AR-102 were measured at various
time points to determine parameters such as Cmax, Tmax, and half-life.

o Pharmacodynamics:

» LRRK2 Protein Levels: Measured in PBMCs and CSF using immunoassays (e.g., Meso
Scale Discovery).

» pRabl0 Levels: Measured in plasma as a biomarker of LRRK2 kinase activity.

= BMP Levels: Measured in urine as a biomarker of lysosomal function.

Biomarker Analysis

e LRRK2 Protein Quantification: Likely performed using a highly sensitive immunoassay, such
as a Meso Scale Discovery (MSD) assay or a single-molecule array (Simoa) assay, to
accurately quantify LRRK2 protein levels in complex biological matrices like CSF and cell
lysates.

e Phospho-Rab10 Measurement: Typically measured using immunoassays that specifically
detect the phosphorylated form of the Rab10 protein.

o Bis(monoacylglycerol)phosphate (BMP) Analysis: Quantified using a sensitive analytical
technique such as liquid chromatography-mass spectrometry (LC-MS).

Future Directions
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The promising safety, pharmacokinetic, and pharmacodynamic profile of AR-102 in Phase 1
studies supports its continued development for the treatment of neurodegenerative diseases.[9]
Arvinas has initiated a multiple-dose cohort in the Phase 1 study in patients with Parkinson's
disease and plans to present initial data from this cohort in 2026.[9] Pending these results and
regulatory clearance, a Phase 1b study in patients with progressive supranuclear palsy is
planned for the first half of 2026.

Conclusion

AR-102 represents a novel and promising therapeutic approach for neurodegenerative
diseases by targeting the degradation of LRRK2. The ability of this orally administered
PROTAC to cross the blood-brain barrier and induce robust and sustained degradation of
LRRK2 in both the periphery and the central nervous system has been demonstrated in early
clinical trials. The observed modulation of downstream biomarkers further supports the
engagement of the LRRK2 pathway. The favorable safety and tolerability profile of AR-102
encourages further clinical investigation to determine its potential as a disease-modifying
therapy for Parkinson's disease and other LRRK2-associated neurodegenerative conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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